磺胺

描述

Synthesis Analysis

Sulfamide can be synthesized through various methods. One approach involves the direct synthesis of sulfamides from organometallic reagents and a novel sulfinylamine reagent . Another method involves a rapid and mild one-flow synthesis of unsymmetrical sulfamides from inexpensive sulfuryl chloride . There are also electrochemical synthesis protocols of symmetrical sulfamides directly from anilines and SO2 mediated by iodide .Molecular Structure Analysis

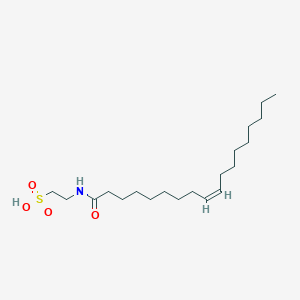

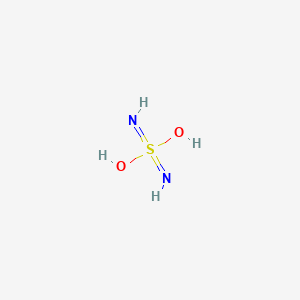

Sulfamide is the simplest of the sulfamic acids consisting of a single sulfur atom covalently bound by single bonds to two amino groups and by double bonds to two oxygen atoms . A detailed description of the structure and molecular environment of crystalline sulfamide has been provided in the literature .Chemical Reactions Analysis

Sulfamide can undergo various chemical reactions. For instance, it can react with amines, undergo amine exchange, and rearrangements of several sulfamide type compounds . In the presence of SO2 from a stock solution, sulfamides can be synthesized electrochemically .Physical And Chemical Properties Analysis

Sulfamide is a white solid substance that is stable under normal conditions and soluble in acetone and DMSO . It has a molar mass of 96.11 g/mol . It appears as white orthorhombic plates and is freely soluble in water .科学研究应用

Antibacterial Property

Sulfamide forms the basis of several groups of drugs and exhibits a range of pharmacological activities . Sulfamethazine (SMZ) is a commonly used sulfonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Anti-Carbonic Anhydrase

Sulfamide has anti-carbonic anhydrase activity, which allows it to play a role in treating diverse disease states .

Anti-Dihydropteroate Synthetase

Sulfamide also has anti-dihydropteroate synthetase activity, contributing to its diverse pharmacological applications .

Treatment of Toxoplasmosis

Sulfadiazine (SDZ) is another frequently employed sulfonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Alkyl Transfer Reagents

Sulfonimidates, a class of organosulfur compounds, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They play on the lability of sulfonimidates under acidic conditions .

Precursors for Polymers

Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Anti-Inflammatory

Sulfonamide active compounds have anti-inflammatory properties, making them useful in treating inflammation .

Anti-Hypertension

Sulfonamide active compounds are also used as anti-hypertension agents .

作用机制

Target of Action

Sulfamide, also known as Sulfuric diamide, is a type of sulfonamide antibiotic . The primary targets of sulfamide are the bacterial enzymes dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial action.

Mode of Action

Sulfamide interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the normal substrate from binding . This inhibits the enzyme’s function and disrupts the bacteria’s ability to synthesize folic acid, a vital component for DNA replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfamide disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. As a result, the bacteria’s ability to replicate and proliferate is hindered .

Pharmacokinetics

Most sulfonamides, including sulfamide, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .

Result of Action

The result of sulfamide’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, sulfamide prevents the bacteria from producing the necessary components for DNA replication. This leads to a halt in bacterial proliferation, making sulfamide a bacteriostatic agent .

Action Environment

The effectiveness of sulfamide can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to the contamination of the environment with these compounds . This has resulted in bacteria in various environmental compartments coming into contact with sulfonamides for almost 90 years . Over time, bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

安全和危害

未来方向

Sulfonamides, including sulfamide, are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Therefore, the future directions in the field of sulfamide could involve further exploration of its potential applications in treating various diseases .

属性

IUPAC Name |

sulfamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBFHJWHLNUMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064885 | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamide | |

CAS RN |

7803-58-9 | |

| Record name | Sulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Sulfamide?

A1: Sulfamide has the molecular formula H4N2O2S and a molecular weight of 96.11 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize Sulfamide?

A2: Common techniques include Nuclear Quadrupole Resonance (NQR) spectroscopy, Raman spectroscopy, and Infrared (IR) spectroscopy. These methods provide insights into the molecular structure, bonding, and vibrational modes of Sulfamide. [, , ]

Q3: Does Sulfamide exhibit any phase transitions?

A3: Research suggests the existence of a pre-melting phase transition in Sulfamide. [, ]

Q4: How does Sulfamide interact with nucleophiles?

A4: Sulfamide and its polyfluoroalkyl derivatives react with various nucleophiles. For instance, they form imines with primary arylamines, produce alkylammonium enolate salts with primary and secondary alkylamines, yield hemi(thio)ketals with alcohols and thiols, and generate a mixture of phosphate esters and alkenes upon reaction with trimethyl phosphite. []

Q5: Can Sulfamide be used in polymer synthesis?

A5: Yes, Sulfamide shows promise as a building block for various polymers. For example, it can be copolymerized with melamine and formaldehyde to create chemically resistant polymers. Additionally, Sulfamide-containing polymers can function as proton-conducting materials due to the presence of acidic protons in the Sulfamide moiety. [, , ]

Q6: What is the SuFEx click chemistry and how is it relevant to Sulfamide?

A6: Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry is a highly efficient and practical method for creating unsymmetrical Sulfamides. This approach enables the synthesis of diverse Sulfamide derivatives and the preparation of polysulfamides, a class of polymers with potential applications in non-covalent dynamic networks. [, ]

Q7: What are the primary biological targets of Sulfamide derivatives?

A7: Sulfamide derivatives demonstrate a range of biological activities, primarily targeting enzymes. These include carbonic anhydrases (CAs), various proteases (aspartic, serine, and metalloproteases), and steroid sulfatase (STS). [, , ]

Q8: How do Sulfamide derivatives interact with carbonic anhydrases (CAs)?

A8: Sulfamide derivatives, particularly those containing sulfonamide or sulfamate groups, act as potent inhibitors of CAs. They typically bind to the zinc ion within the enzyme's active site, mimicking the binding mode of the natural substrate, carbon dioxide. [, , , ]

Q9: Can Sulfamide derivatives target specific CA isoforms?

A10: Yes, research has focused on developing Sulfamide derivatives that selectively inhibit specific CA isoforms, such as the tumor-associated CA IX and XII, for potential use as anticancer agents. Structural modifications of the Sulfamide scaffold, particularly by incorporating hydrophobic substituents or targeting unique active site features, are crucial for achieving selectivity. [, , ]

Q10: How does the stereochemistry of cyclic Sulfamides affect their activity as HIV-1 protease inhibitors?

A12: The stereochemistry of cyclic Sulfamides significantly impacts their inhibitory activity against HIV-1 protease. Inhibitors with the correct stereochemistry at specific positions generally exhibit higher potency due to optimal interactions within the protease's active site. [, ]

Q11: What is known about the stability of Sulfamide and its derivatives?

A13: Sulfamide-melamine-formaldehyde polymers show excellent chemical resistance but decompose at temperatures above 225°C. The stability of other Sulfamide derivatives can vary depending on their specific structure and environmental conditions. []

Q12: Have any specific formulation strategies been explored for Sulfamide derivatives?

A14: While the provided research doesn't delve into specific formulation strategies for Sulfamide, researchers have developed degradable polysulfamides. These polymers can be broken down through chemical recycling (for aromatic-based polymers) or oxidative upcycling (for aliphatic-based polymers), highlighting potential strategies for managing these materials after use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

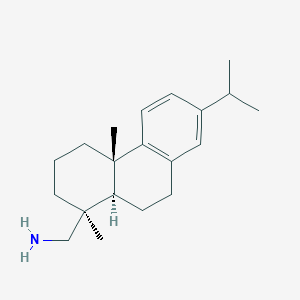

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

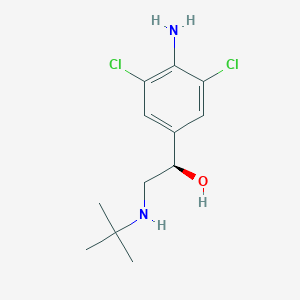

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)